Methyl (4-methoxy-3-nitrophenoxy)acetate
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Overview
Description
Methyl (4-methoxy-3-nitrophenoxy)acetate is an organic compound with the molecular formula C10H11NO6. It is a crystalline solid with a molecular weight of 241.20 g/mol . This compound is known for its unique reactivity and selectivity, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (4-methoxy-3-nitrophenoxy)acetate can be synthesized through several methods. One common approach involves the nitration of p-methoxyacetophenone to produce 4-methoxy-3-nitroacetophenone, which is then reacted with methyl chloroacetate in the presence of a base to yield the desired product . The reaction conditions typically include the use of a solvent such as dichloromethane and a base like potassium carbonate, with the reaction being carried out at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-methoxy-3-nitrophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) for hydrolysis.
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles for substitution reactions.
Major Products Formed
Oxidation: 4-amino-3-methoxyphenoxyacetic acid.
Reduction: 4-methoxy-3-nitrophenoxyacetic acid.
Substitution: Various substituted phenoxyacetic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (4-methoxy-3-nitrophenoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of methyl (4-methoxy-3-nitrophenoxy)acetate involves its interaction with specific molecular targets and pathways. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release the active phenoxyacetic acid derivative, which can then exert its effects on target enzymes and receptors .
Comparison with Similar Compounds
Methyl (4-methoxy-3-nitrophenoxy)acetate can be compared with other similar compounds such as:
Methyl (2-methoxy-4-nitrophenoxy)acetate: Similar in structure but with different substitution patterns, leading to variations in reactivity and biological activity.
4-methoxy-3-nitroacetophenone: A precursor in the synthesis of this compound, with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and selectivity, making it valuable for targeted applications in research and industry.
Biological Activity
Methyl (4-methoxy-3-nitrophenoxy)acetate, a compound with the molecular formula C10H11NO6, has garnered attention in various fields of research due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms, and applications based on recent findings.
This compound is synthesized through the nitration of p-methoxyacetophenone followed by reaction with methyl chloroacetate. This process typically involves the use of bases to facilitate esterification reactions. The compound can also undergo various chemical transformations, including oxidation and reduction, which can modify its biological properties.
Property | Value |
---|---|
Molecular Formula | C10H11NO6 |
Molecular Weight | 241.20 g/mol |
IUPAC Name | Methyl 2-(4-methoxy-3-nitrophenoxy)acetate |
The biological activity of this compound is primarily attributed to its nitro and methoxy groups. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release active phenoxyacetic acid derivatives, which are known to exert effects on target enzymes and receptors.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been investigated for its ability to inhibit pro-inflammatory cytokines in cell culture models. This activity could make it a candidate for further development in treating inflammatory diseases.
Anticancer Potential
The compound has also been explored for its anticancer potential. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Case Studies
- Antimicrobial Efficacy : A study tested this compound against Gram-positive and Gram-negative bacteria, showing notable inhibition zones compared to control antibiotics. The minimum inhibitory concentration (MIC) values indicated it could be a viable candidate for antibiotic development.
- Cytotoxicity in Cancer Cells : Another research focused on its effects on MCF-7 breast cancer cells, where it exhibited an IC50 value of approximately 15 µM, indicating significant cytotoxicity compared to standard chemotherapeutics .
Comparison with Similar Compounds
This compound can be compared with other nitrophenyl derivatives:
Compound | IC50 (µM) | Activity |
---|---|---|
Methyl (2-methoxy-4-nitrophenoxy)acetate | 20 | Moderate cytotoxicity |
4-Methoxy-3-nitroacetophenone | 25 | Lower cytotoxicity |
Methyl (4-methoxy-3-nitrophenyl)acetate | 15 | Significant cytotoxicity |
Properties
IUPAC Name |
methyl 2-(4-methoxy-3-nitrophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO6/c1-15-9-4-3-7(5-8(9)11(13)14)17-6-10(12)16-2/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXPOLRNVHKOLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OCC(=O)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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